molecular formula C11H11BrFNO B14071619 3-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide

3-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide

Cat. No.: B14071619
M. Wt: 272.11 g/mol
InChI Key: DBQLICSOIFQZBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane or similar reagents .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties.

Properties

Molecular Formula

C11H11BrFNO

Molecular Weight

272.11 g/mol

IUPAC Name

3-bromo-N-cyclopropyl-2-fluoro-5-methylbenzamide

InChI

InChI=1S/C11H11BrFNO/c1-6-4-8(10(13)9(12)5-6)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15)

InChI Key

DBQLICSOIFQZBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)C(=O)NC2CC2

Origin of Product

United States

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